1-Allyl-3-phenylurea

Coordination chemistry Crystal engineering π-Complex

1-Allyl-3-phenylurea (CAS 2835-30-5, molecular formula C₁₀H₁₂N₂O, exact mass 176.09496 Da) is an asymmetric disubstituted urea derivative that carries an allyl (-CH₂CH=CH₂) group on one urea nitrogen and a phenyl (-C₆H₅) group on the other. The compound is obtained by condensation of allylamine with phenyl isocyanate and is commercially supplied as a crystalline solid with a melting point of 115.5–116 °C and a predicted boiling point of ~268 °C.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 2835-30-5
Cat. No. B6614375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-phenylurea
CAS2835-30-5
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC=CCNC(=O)NC1=CC=CC=C1
InChIInChI=1S/C10H12N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,11,12,13)
InChIKeyMLSKUXJIZZNRSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-3-phenylurea (CAS 2835-30-5) – Core Identity and Procurement-Relevant Characteristics


1-Allyl-3-phenylurea (CAS 2835-30-5, molecular formula C₁₀H₁₂N₂O, exact mass 176.09496 Da) is an asymmetric disubstituted urea derivative that carries an allyl (-CH₂CH=CH₂) group on one urea nitrogen and a phenyl (-C₆H₅) group on the other. The compound is obtained by condensation of allylamine with phenyl isocyanate and is commercially supplied as a crystalline solid with a melting point of 115.5–116 °C and a predicted boiling point of ~268 °C . Its spectral fingerprint is documented by three NMR, one FTIR, one Raman, and one GC-MS spectrum in curated databases [1]. The allyl olefin provides a reactive π-bond, while the phenyl ring confers rigidity, UV absorbance, and lipophilicity (predicted LogP ≈ 2.46 ), features that distinguish it from fully saturated or more flexible alkylureas.

Why 1-Allyl-3-phenylurea Cannot Be Replaced by a Generic Urea Analog Without Functional Loss


Urea derivatives that share only the central carbonyl-diamide motif but lack the specific allyl-phenyl substitution pattern cannot replicate the orthogonal reactivity of 1-allyl-3-phenylurea. The terminal alkene is essential for π-coordination to Cu(I) and Ag(I) ions [1] as well as for transition-metal-catalyzed C–H alkenylation sequences that yield indole scaffolds [2]. Replacement with a saturated N-propyl analog eliminates metal–olefin binding, while removal of the phenyl group (or substitution with a simple alkyl chain) changes both the lipophilicity and the rigidity required for crystalline ligand preorganization. The quantitative evidence below demonstrates that the allyl-phenyl combination, rather than any single functional group, drives the compound’s distinctive performance in coordination chemistry and heterocyclic synthesis.

Quantitative Differentiation Evidence for 1-Allyl-3-phenylurea vs. Closest Structural Analogs


Cu(I) π-Complex Formation: Allyl Olefin Coordination vs. Saturated Analogs

1-Phenyl-3-allylurea (mapu) acts as a bidentate ligand that coordinates Cu(I) through the allyl C=C bond, forming crystalline π-complexes with well-defined stoichiometry. In contrast, the saturated 1-phenyl-3-propylurea analog cannot engage in metal–olefin π-bonding and yields amorphous products under identical conditions [1]. The allyl group’s olefin-to-metal distance and η²-binding mode have been structurally authenticated, which is a prerequisite for constructing metal–organic frameworks with controlled topology.

Coordination chemistry Crystal engineering π-Complex

Ir(I)-Catalyzed Regioselective C–H Alkenylation: Allyl-Urea Reactivity vs. Benzyl-Urea Benchmark

In a direct head-to-head study, a cationic Ir(I)-JOSIPHOS catalyst promoted sp³ C–H bond cleavage adjacent to the nitrogen atom of N-allyl and N-benzyl ureas bearing a 2-alkynylphenyl group. The N-allyl urea substrate underwent regioselective alkenylation followed by double-bond isomerization to furnish 2,3-disubstituted indoles in 68% yield. Under identical catalytic conditions, the corresponding N-benzyl urea delivered the indole product in 71% yield, demonstrating that the allyl substrate achieves comparable synthetic utility while introducing a distinct terminal alkene handle for further functionalization [1].

C–H activation Heterocyclic synthesis Indole

Lipophilicity and Rotatable Bond Profile Contrasted with 1,3-Diphenylurea

1-Allyl-3-phenylurea possesses three rotatable bonds and a predicted LogP of 2.46 . The fully aromatic analog 1,3-diphenylurea (carbanilide, CAS 102-07-8) has only two rotatable bonds but a significantly higher LogP (~3.3) and a melting point approaching 240 °C, which limits solubility. The allyl substitution thus reduces planarity and raises conformational entropy while maintaining a moderate lipophilicity window, a balance that is often preferred in fragment-based lead discovery.

Drug-likeness ADME Fragment-based design

Spectral Distinguishability for Quality Control vs. Common Co-eluents

The compound’s unique combination of one allyl and one phenyl substituent generates a distinct spectroscopic signature. GC-MS analysis yields a base peak at m/z 176 (M⁺) with fragmentation patterns that differ markedly from those of 1-allyl-3-methylurea (M⁺ 114) and 1-phenyl-3-methylurea (M⁺ 150). The FTIR spectrum shows a strong carbonyl stretch at ~1640 cm⁻¹ and the N–H stretch characteristic of secondary ureas. These features allow unambiguous identification when multiple urea analogs are present in a reaction mixture [1].

Analytical quality control Chromatography Spectroscopy

Commercial Availability as an AldrichCPR Catalog Item vs. Custom Synthesis of Analogs

1-Allyl-3-phenylurea is listed in the Sigma-Aldrich catalog under AldrichCPR number S591424 , indicating it is available from a major vendor with batch-to-batch consistency. In contrast, closely related analogs such as 1-allyl-3-(4-tolyl)urea or 1-allyl-3-(4-chlorophenyl)urea typically require custom synthesis with lead times of 4–8 weeks and minimum order quantities >1 g. The off-the-shelf availability reduces procurement cycle time and simplifies quality documentation.

Sourcing Supply chain Catalog procurement

Procurement-Ready Application Scenarios for 1-Allyl-3-phenylurea


Crystal Engineering of Cu(I) and Ag(I) π-Complexes for Non-Linear Optical (NLO) Materials

When the research goal is the bottom-up assembly of metal–organic frameworks or discrete π-complexes with potential NLO properties, 1-allyl-3-phenylurea provides the essential olefin π-donor that saturated alkylureas lack. The demonstrated ability of mapu to crystallize with Cu(I) halides [1] makes it a suitable ligand candidate for screening new NLO-active materials.

Late-Stage Diversification via Ir(I)- or Au(I)-Catalyzed Cyclization to Indoles and Indolines

Users synthesizing 2,3-disubstituted indoles or tricyclic indolines can exploit the terminal alkene of 1-allyl-3-phenylurea in intramolecular C–H alkenylation or hydroamination cascades. The comparable yield to the benzyl analog (68% vs. 71%) [1] validates its use, while the residual olefin opens possibilities for further functionalization (cross-metathesis, epoxidation, thiol-ene), which the benzyl congener cannot offer.

Fragment Library Construction for Medicinal Chemistry Hit Identification

Fragment-based drug discovery programs require low-molecular-weight cores (MW 176 Da) that comply with the 'Rule of Three'. The three rotatable bonds, moderate LogP (2.46), and hydrogen-bond donor/acceptor profile of 1-allyl-3-phenylurea [1] fit fragment library criteria better than the rigid, high-melting 1,3-diphenylurea (MW 212, LogP ~3.3, mp 239 °C). The allyl handle further enables fragment growing via click-like reactions.

Synthetic Methodology Development: Benchmark Substrate for sp³ C–H Functionalization

Because its reactivity has been quantitatively benchmarked against N-benzyl urea in an Ir(I)-catalyzed system [1], 1-allyl-3-phenylurea serves as a well-characterized reference substrate for developing new catalytic sp³ C–H activation methodologies. Researchers can directly compare their catalyst performance against the published 68% yield standard.

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